Iodobenzene-d5
Overview
Description
Iodobenzene-d5 is a deuterated derivative of iodobenzene. It’s often used as an internal standard or a reactant in various chemical reactions due to its deuterium atoms.
Synthesis Analysis
Iodobenzene-d5 can be synthesized through a process known as electrophilic aromatic substitution. In this process, benzene-d6 (a deuterated derivative of benzene) reacts with iodine in the presence of a Lewis acid catalyst.Molecular Structure Analysis
The molecular structure of iodobenzene-d5 consists of a benzene ring (where all the hydrogen atoms are replaced by deuterium) with an iodine atom attached to one of the carbon atoms in the ring.Chemical Reactions Analysis
Iodobenzene-d5 can participate in various chemical reactions, such as nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.Physical And Chemical Properties Analysis
Iodobenzene-d5 is a liquid at room temperature. It has a high boiling point due to the presence of iodine. The exact physical and chemical properties can vary depending on the purity and specific conditions.Scientific Research Applications
1. Pd-Promoted Cross Coupling of Iodobenzene with Vinylgold
- Summary of Application: This research involves the use of Iodobenzene-d5 in a novel Pd/Au vinylene complex synthesized through cyclization of σ,π-heterodinuclear (Pd/Au) acetylide .
- Methods of Application: The σ,π-heterodinuclear (Pd/Au) acetylide reacts with iodobenzene to give a Pd vinyl species . The presence of a strong metallophilic Pd⋯Au interaction was found to facilitate phenyl transmetalation from Pd to Au, followed by reductive elimination at Au .
- Results or Outcomes: The research demonstrated an unprecedented phenyl transmetalation from Pd to Au, which is a significant finding in the field of organometallic chemistry .
2. Halogen Bonding Induced by Iodobenzene
- Summary of Application: This research involves the study of halogen bonding induced by Iodobenzene-d5 .
- Methods of Application: The study involved the use of 3,5-bis-SF5-iodobenzene and o-SF5-substituted iodobenzene .
- Results or Outcomes: It was found that 3,5-bis-SF5-iodobenzene was the most effective halogen bond donor, followed by o-SF5-substituted iodobenzene .
3. Iodobenzene as a Source of Chlorine
- Summary of Application: Iodobenzene reacts with chlorine to give the complex, iodobenzene dichloride, which is used as a solid source of chlorine .
- Methods of Application: The reaction involves the direct combination of iodobenzene with chlorine .
- Results or Outcomes: The outcome of the reaction is iodobenzene dichloride, a solid source of chlorine .
4. Metal-Catalyzed Couplings
- Summary of Application: Iodobenzene can serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings .
- Methods of Application: These reactions proceed via the oxidative addition of iodobenzene .
- Results or Outcomes: The result is the formation of coupled products, which are significant in the field of synthetic chemistry .
5. The Ionic States of Iodobenzene
- Summary of Application: This research involves the study of the ionic states of iodobenzene .
- Methods of Application: The study involved the use of high-resolution, synchrotron-excited photoelectron spectra (PES) and 1-photon, vacuum ultraviolet (VUV) absorption spectra of iodobenzene .
- Results or Outcomes: The spectra of iodobenzene were found to be the most complex of the monohalobenzenes .
6. Inhibitory and Excitatory Effects of Iodobenzene
- Summary of Application: This research involves the study of the inhibitory and excitatory effects of iodobenzene .
- Methods of Application: The study involved the use of iodobenzene and the examination of its effects .
- Results or Outcomes: The research suggested that inhibition suppresses excitation during exposure but fades afterwards more rapidly than excitation .
Safety And Hazards
Like many chemical compounds, iodobenzene-d5 should be handled with care. It should be stored in a cool, dry place, away from heat and open flames. Always use appropriate safety equipment when handling this compound.
Future Directions
The use of deuterated compounds like iodobenzene-d5 in chemical research and pharmaceutical development is a growing field. Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
Please note that this is a general overview and may not include all the latest findings and advancements related to iodobenzene-d5. For a comprehensive analysis, please refer to the latest academic research and publications.
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477744 | |
Record name | Iodobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodobenzene-d5 | |
CAS RN |
7379-67-1 | |
Record name | Iodobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodobenzene-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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